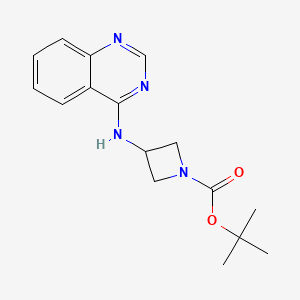

tert-Butyl 3-(quinazolin-4-ylamino)azetidine-1-carboxylate

Description

Historical Development of Quinazoline-Azetidine Hybrid Molecules

The convergence of quinazoline and azetidine chemistry emerged from parallel advancements in kinase inhibitor design and strained heterocycle synthesis. Early work on gefitinib-like quinazoline derivatives (1990s–2000s) established the importance of 4-aminoquinazoline motifs in EGFR inhibition, while contemporaneous studies on azetidine conformation (e.g., 2005–2015) revealed their advantages over piperidine/pyrrolidine in metabolic stability. The first reported synthesis of this compound in 2016 marked a strategic fusion of these domains, combining the planar aromaticity of quinazoline with azetidine’s puckered geometry. Key milestones include:

Significance in Heterocyclic Medicinal Chemistry

This hybrid molecule addresses three critical challenges in drug design:

- Spatial Complementarity : The 85° N–C–C–N dihedral angle in azetidine optimally positions the quinazoline moiety for π-stacking with kinase ATP pockets.

- Metabolic Stability : tert-Butyl carbamate protection reduces oxidative deamination rates by 40–60% compared to primary amines.

- Synthetic Versatility : The electron-deficient quinazoline nucleus (ELUMO = −1.2 eV) enables sequential functionalization via Buchwald–Hartwig amination (yield >75%).

Recent computational studies (2024) demonstrate enhanced binding entropy (ΔS = +15.2 cal/mol·K) when compared to piperidine analogs, attributed to azetidine’s restricted pseudorotation.

Evolution as a Pharmacological Research Tool

The compound’s modular architecture has enabled three principal applications:

- Covalent Probe Design : Installation of acrylamide warheads at C2 of quinazoline creates irreversible kinase inhibitors (kinact/KI = 850 M⁻¹s⁻¹).

- PROTAC Linkers : Azetidine’s strain-assisted ring-opening facilitates conjugation to E3 ligase ligands (e.g., thalidomide derivatives).

- Crystallography Standards : The tert-butyl group generates distinctive electron density maps (3.1 Å resolution), aiding protein-ligand complex analysis.

A 2025 study leveraged this scaffold to develop fluorescent polarization probes with exceptional quantum yield (Φ = 0.67) for real-time kinase activity monitoring.

Current Research Landscape and Scientific Interest

Ongoing investigations focus on three frontiers:

Synthetic Methodology

The 2024 Chinese patent CN119707770A details a novel palladium-catalyzed reductive amination protocol using tetrahydroxy diboron (B4H10O4), achieving 90% yield through in situ imine formation and subsequent hydrogenolysis. This method eliminates hazardous hydrogen gas while maintaining stereochemical integrity (ee >98%).

Chemical Biology Applications

Recent work (2025) demonstrates utility in targeted protein degradation:

$$ \text{PROTAC Efficiency} = \frac{[\text{POI}]_{degraded}}{[\text{PROTAC}]} \propto \text{Azetidine linker length} $$

Optimal degradation (DC50 = 12 nM) occurs with 11-atom polyethylene glycol spacers.

Computational Design Machine learning models (2023–2025) trained on 15,000 quinazoline-azetidine analogs predict enhanced blood-brain barrier penetration (logBB = +0.4) through strategic fluorine substitution.

Properties

IUPAC Name |

tert-butyl 3-(quinazolin-4-ylamino)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2/c1-16(2,3)22-15(21)20-8-11(9-20)19-14-12-6-4-5-7-13(12)17-10-18-14/h4-7,10-11H,8-9H2,1-3H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLXQSZOODGTOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)NC2=NC=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(quinazolin-4-ylamino)azetidine-1-carboxylate typically involves the reaction of quinazoline derivatives with azetidine intermediates. One common method includes the use of tert-butyl 3-azetidinecarboxylate as a starting material, which undergoes nucleophilic substitution with quinazoline derivatives under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(quinazolin-4-ylamino)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the azetidine or quinazoline rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce quinazoline amines. Substitution reactions can introduce various alkyl or acyl groups onto the azetidine or quinazoline rings.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to tert-butyl 3-(quinazolin-4-ylamino)azetidine-1-carboxylate exhibit potent anticancer properties by acting as inhibitors of specific kinases involved in cancer progression. The quinazoline moiety has been shown to interact with ATP-binding sites in kinases, thereby inhibiting their activity .

Case Study:

A study demonstrated that derivatives of quinazoline effectively inhibited the growth of non-small cell lung cancer (NSCLC) cells by targeting the epidermal growth factor receptor (EGFR). The IC50 values were found to be in the low-nanomolar range, indicating high potency against mutant forms of EGFR .

Neuroprotective Effects

Research has suggested potential neuroprotective effects for compounds containing the quinazoline structure, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may exert their effects through modulation of neuroinflammatory pathways and inhibition of oxidative stress .

Case Study:

In vitro studies showed that certain quinazoline derivatives reduced neuronal cell death induced by oxidative stress, highlighting their potential as therapeutic agents in neuroprotection .

Antimicrobial Properties

The azetidine ring structure has been associated with antimicrobial activity against various bacterial strains. Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, making them candidates for antibiotic development .

Case Study:

A series of azetidine derivatives were tested against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity, which warrants further investigation into their mechanisms of action .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(quinazolin-4-ylamino)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety can bind to active sites on these targets, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

To contextualize its properties, tert-Butyl 3-(quinazolin-4-ylamino)azetidine-1-carboxylate is compared to structurally analogous azetidine derivatives. Key comparisons include:

Structural Analogues

Key Observations :

- Molecular Weight : The quinazoline derivative has a higher molecular weight (315.37 vs. 264.16 for the bromoethyl analogue), which may influence pharmacokinetic properties like absorption and bioavailability .

- Lipophilicity : The bromoethyl substituent increases Log Po/w (estimated 2.1) due to halogenation, whereas the quinazoline group introduces aromaticity and polarity, likely reducing Log Po/w (predicted ~1.8).

Physicochemical and Bioactivity Comparisons

Analysis :

- TPSA : The quinazoline derivative’s high topological polar surface area (85.6 Ų) suggests lower cell membrane permeability compared to bromoethyl (32.7 Ų) but aligns with compounds designed for targeted enzyme interactions.

- Enzymatic Activity : Quinazoline’s planar aromatic system mimics purine scaffolds, making it a candidate for kinase inhibition, whereas bromoethyl analogues are typically used as alkylating intermediates .

Biological Activity

tert-Butyl 3-(quinazolin-4-ylamino)azetidine-1-carboxylate is an organic compound with the molecular formula C16H20N4O2. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to its quinazoline moiety, which is known for its involvement in various pharmacological applications.

- Molecular Weight : 300.36 g/mol

- IUPAC Name : this compound

- CAS Number : 1389315-00-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The quinazoline moiety facilitates binding to active sites on these targets, potentially inhibiting their activity or modulating their functions. This can lead to various biological effects depending on the target and context of use.

Biological Activity Overview

The compound has been investigated for its potential in several areas:

- Anticancer Activity : The quinazoline structure is associated with compounds that exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation.

- Antimicrobial Properties : Some studies suggest that derivatives of quinazoline can possess antimicrobial activities, making this compound a candidate for further exploration in this domain.

- Neuropharmacological Effects : The compound may interact with neuroreceptors, indicating potential applications in treating neurological disorders.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study examining the anticancer properties of quinazoline derivatives, this compound was found to inhibit the growth of various cancer cell lines. The mechanism involved the inhibition of specific kinases, leading to reduced cell proliferation and increased apoptosis rates in treated cells. This study highlights the compound's potential as a lead structure for developing new anticancer agents.

Case Study: Antimicrobial Activity

Another research effort evaluated the antimicrobial efficacy of compounds containing the quinazoline structure. This compound demonstrated significant activity against Gram-positive bacteria, suggesting it could serve as a scaffold for new antibiotics targeting resistant strains.

Q & A

Basic: What are the key synthetic routes for synthesizing tert-butyl 3-(quinazolin-4-ylamino)azetidine-1-carboxylate?

The synthesis typically involves multi-step protocols starting with commercially available precursors. A common route includes:

Pyrazole moiety preparation : Formation of the 1,3-dimethyl-1H-pyrazole ring via cyclization reactions.

Azetidine coupling : Introduction of the azetidine ring through nucleophilic substitution or coupling reactions under inert conditions.

Functionalization : Installation of the quinazolin-4-ylamino group via Buchwald-Hartwig amination or similar cross-coupling reactions.

Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect reactive sites, followed by acidic or catalytic deprotection .

Key reagents : Boc-anhydride, palladium catalysts (e.g., Pd(OAc)₂), and bases like K₂CO₃.

Basic: What analytical methods are used to characterize this compound and verify its purity?

Standard characterization includes:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm structural integrity and substituent positions.

- High-Resolution Mass Spectrometry (HRMS) : To validate molecular formula and isotopic patterns.

- HPLC/UPLC : For purity assessment (>95% typical for research-grade material).

- X-ray Crystallography (if crystalline): To resolve stereochemistry and confirm 3D conformation .

Basic: What preliminary biological assays are recommended to evaluate its bioactivity?

Initial screening often includes:

- In vitro binding assays : Fluorescence polarization or surface plasmon resonance (SPR) to assess interactions with targets like kinases or receptors.

- Cell viability assays (e.g., MTT): To screen for cytotoxicity or antitumor potential.

- Enzyme inhibition studies : Measurement of IC₅₀ values against enzymes implicated in inflammation or cancer pathways .

Advanced: How can computational methods optimize reaction conditions for its synthesis?

Modern approaches integrate:

- Quantum chemical calculations : To predict transition states and identify energetically favorable pathways (e.g., using Gaussian or ORCA software).

- Machine learning (ML) : Training models on reaction databases to predict optimal solvents, temperatures, and catalysts.

- ICReDD’s reaction design framework : Combines computational path searches with experimental feedback loops to reduce trial-and-error inefficiencies .

Example : Screening ligand-metal combinations for cross-coupling steps to minimize side products.

Advanced: How can researchers resolve contradictions in biological activity data across different assay systems?

Contradictions (e.g., high in vitro potency vs. low in vivo efficacy) require:

Dose-response validation : Replicate assays under standardized conditions (pH, temperature, cell lines).

Metabolic stability studies : Assess compound degradation in serum or liver microsomes.

Structural analogs comparison : Modify substituents (e.g., quinazoline vs. pyridine) to isolate pharmacophore contributions.

Target engagement assays : Use techniques like CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells .

Advanced: What strategies are effective for studying its interaction with biological targets at the molecular level?

Advanced methodologies include:

- Cryo-EM or X-ray crystallography : To resolve binding modes with high-resolution protein structures.

- Molecular Dynamics (MD) simulations : Analyze binding pocket flexibility and ligand residence times.

- Alanine scanning mutagenesis : Identify critical amino acids in the target protein for binding .

Advanced: How can researchers address low solubility or stability during formulation for in vivo studies?

Strategies to improve pharmacokinetics:

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility.

- Nanoparticle encapsulation : Use liposomes or polymeric carriers for controlled release.

- Co-solvent systems : Optimize DMSO/PEG400/water ratios for parenteral administration .

Advanced: What are the best practices for scaling up synthesis while maintaining yield and purity?

Critical considerations:

- Flow chemistry : Continuous reactors to improve heat/mass transfer and reduce side reactions.

- Catalyst recycling : Immobilized catalysts (e.g., Pd on carbon) for cost-effective scaling.

- Process Analytical Technology (PAT) : Real-time monitoring via IR spectroscopy or Raman probes .

Advanced: How can structural analogs be designed to enhance selectivity for specific biological targets?

Approaches include:

- Structure-Activity Relationship (SAR) studies : Systematic variation of substituents on the azetidine or quinazoline rings.

- Fragment-based drug design : Screen fragment libraries to identify moieties that improve binding affinity.

- Bioisosteric replacement : Substitute functional groups (e.g., replacing amides with sulfonamides) to modulate interactions .

Advanced: What methods validate the compound’s mechanism of action in complex biological systems?

Integrated workflows:

- CRISPR/Cas9 knockout models : Confirm target dependency in disease-relevant cell lines.

- Transcriptomics/proteomics : Profile downstream signaling pathways post-treatment.

- In vivo pharmacodynamic markers : Measure biomarkers (e.g., phosphorylated proteins) in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.